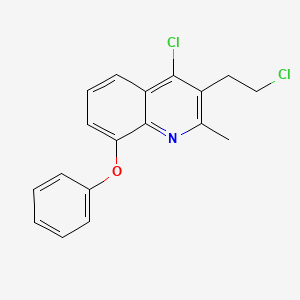

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

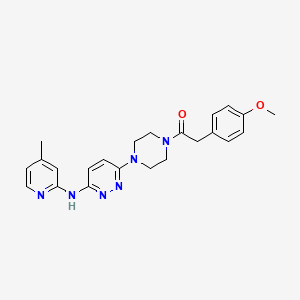

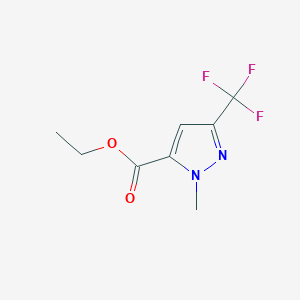

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline (4-CECMQ) is an organic compound composed of a quinoline ring system and a phenoxy group. It is a yellow crystalline solid that is soluble in water and organic solvents. 4-CECMQ is of interest to researchers due to its potential applications in scientific research, including as a biochemical probe, as a therapeutic agent, and as a tool for investigating biological mechanisms.

Applications De Recherche Scientifique

Corrosion Inhibition

Research has demonstrated that certain quinoline derivatives exhibit significant corrosion inhibition properties. For instance, studies on Schiff's bases, including compounds related to quinoline structures, have shown their effectiveness in protecting mild steel in hydrochloric acid solution. These inhibitors operate predominantly through cathodic protection mechanisms and adsorb onto the metal surface, conforming to the Langmuir adsorption isotherm, suggesting a strong and specific interaction with the surface (Prabhu et al., 2008).

Anticancer Potential

Quinoline derivatives have been identified as potent apoptosis inducers and show promise as anticancer agents. Notably, certain compounds have demonstrated the ability to induce apoptosis with high efficacy, alongside significant blood-brain barrier penetration, making them suitable candidates for anticancer therapy. These findings underline the therapeutic potential of quinoline derivatives in treating various cancer types, including breast cancer, through mechanisms that may involve apoptosis induction and enhanced permeability across physiological barriers (Sirisoma et al., 2009).

Antimicrobial Activity

Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. For example, new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives have shown promising antimicrobial activities, suggesting their potential as therapeutic agents against microbial infections. These compounds were tested against various bacterial strains, comparing favorably with standard antimicrobial agents, indicating their potential in developing new antimicrobial drugs (El-zohry & Abd-Alla, 2007).

Propriétés

IUPAC Name |

4-chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-12-14(10-11-19)17(20)15-8-5-9-16(18(15)21-12)22-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDZODXHPHLEQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)OC3=CC=CC=C3)Cl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(2-chloroethyl)-2-methyl-8-phenoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)